molecular formula C17H14O5 B11155433 Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

Cat. No.: B11155433
M. Wt: 298.29 g/mol
InChI Key: NMMNNHRZFGOQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate is a chemical compound with the molecular formula C23H18O5. It belongs to the class of benzo[c]chromen derivatives, which are known for their potential biological activities and diverse applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate typically involves multi-step reactions. One common method starts with variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This process includes a highly regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .

Scientific Research Applications

Ethyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C17H14O5/c1-2-20-16(18)10-21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h3-9H,2,10H2,1H3

InChI Key

NMMNNHRZFGOQKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.